molecular formula C10H11NO2 B14802914 4-Cyclopropoxy-2-methylnicotinaldehyde

4-Cyclopropoxy-2-methylnicotinaldehyde

Cat. No.: B14802914
M. Wt: 177.20 g/mol
InChI Key: QPDQAGVAPZITJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclopropoxy-2-methylnicotinaldehyde is an organic compound with the molecular formula C10H11NO. It is a derivative of nicotinaldehyde, featuring a cyclopropoxy group at the 4-position and a methyl group at the 2-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methylnicotinaldehyde typically involves multi-step organic reactions. One common method starts with the appropriate nicotinaldehyde derivative, which undergoes cyclopropanation to introduce the cyclopropoxy group. This is followed by methylation at the 2-position. The reaction conditions often involve the use of strong bases and specific catalysts to ensure the desired substitution and cyclopropanation .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methylnicotinaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Cyclopropoxy-2-methylnicotinaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methylnicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The cyclopropoxy group may also play a role in modulating the compound’s reactivity and binding affinity .

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

4-cyclopropyloxy-2-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C10H11NO2/c1-7-9(6-12)10(4-5-11-7)13-8-2-3-8/h4-6,8H,2-3H2,1H3

InChI Key

QPDQAGVAPZITJU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1C=O)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.